molecular formula C6H14ClNO5 B1330742 Aminoinositol (myo-) CAS No. 4933-84-0

Aminoinositol (myo-)

Cat. No.: B1330742
CAS No.: 4933-84-0
M. Wt: 215.63 g/mol
InChI Key: ZIXPBLLUBGYJGK-UHFFFAOYSA-N
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Description

Aminoinositol, specifically myo-inositol, is a naturally occurring compound that belongs to the inositol family. Inositols are polyols with a six-carbon ring structure where each carbon is hydroxylated. Myo-inositol is the most common and biologically significant isomer of inositol. It plays a crucial role in various cellular processes, including osmoregulation, signal transduction, and as a component of membrane phospholipids .

Mechanism of Action

Target of Action

Myo-inositol, a form of aminoinositol, plays a crucial role in various biological processes. It has been established as an important growth-promoting factor of mammalian cells and animals . It acts as a lipotropic factor and is involved as co-factors of enzymes and as messenger molecules in signal transduction .

Mode of Action

Myo-inositol interacts with its targets and brings about significant changes. It is involved in cellular signaling, bearing structural similarities to glucose . In different diseases, myo-inositol implements various strategies for therapeutic actions such as tissue-specific increase or decrease in inositol products, production of inositol phosphoglycans (IPGs), conversion of myo-inositol to D-chiro-inositol (DCI), modulation of signal transduction, and regulation of reactive oxygen species (ROS) production .

Biochemical Pathways

Myo-inositol is a key player in several biochemical pathways. It constitutes a component of membrane phospholipids and mediates osmoregulation . Its phosphorylated derivatives act as second messengers in signal transduction pathways . They also mediate the phosphorylation of proteins, participate in chromatin remodeling and gene expression, and facilitate mRNA export from the nucleus .

Pharmacokinetics

The pharmacokinetics of myo-inositol involves its endogenous synthesis and catabolism, transmembrane transport, intestinal adsorption, and renal excretion . After oral administration, the highest myo-inositol concentration is observed in the first hour in the serum . The concentration then begins to decrease, but even after 24 hours, its level remains higher than before the administration .

Result of Action

The administration of myo-inositol has been found to be therapeutic for a variety of ailments, from diabetes to cancer . It has been observed to decrease the multiplicity and size of surface tumors . Altered myo-inositol levels have been observed in the brains of patients with Alzheimer’s disease, those suffering from mental disorders, and suicide and stroke victims .

Action Environment

The action, efficacy, and stability of myo-inositol can be influenced by various environmental factors. Genetic mutations in genes coding for proteins of myo-inositol synthesis and transport, competitive processes with structurally similar molecules, and the administration of specific drugs that cause a central depletion of myo-inositol can lead to a reduction of inositol levels .

Biochemical Analysis

Biochemical Properties

Myo-inositol is involved in several biochemical reactions. It acts as a growth-promoting factor for mammalian cells and animals . It functions as a lipotropic factor and is involved as co-factors of enzymes and as messenger molecules in signal transduction . It is also a precursor of phosphoinositides, which are part of the phosphatidylinositol (PI) signal transduction pathway . One of the key enzymes in myo-inositol biosynthesis is L-myo-inositol-1-phosphate synthase (MIPS), which converts glucose-6-phosphate to myo-inositol-1-phosphate .

Cellular Effects

Myo-inositol has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, myo-inositol deficiency leads to intestinal lipodystrophy in animals and “inositol-less death” in some fungi . Altered myo-inositol levels have been observed in the brains of patients with Alzheimer’s disease, mental disorders, and suicide and stroke victims .

Molecular Mechanism

Myo-inositol exerts its effects at the molecular level through various mechanisms. It is involved in the modulation of signal transduction and the regulation of reactive oxygen species (ROS) production . Its phosphorylated derivatives act as second messengers in signal transduction pathways, mediate phosphorylation of proteins, participate in chromatin remodeling and gene expression, and facilitate mRNA export from the nucleus .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of myo-inositol can change over time. For instance, the plasma profile of the myo-inositol concentration shows a rapid decline over time, possibly due to the metabolism of this compound . Even after 24 hours, its level remains higher than before administration .

Dosage Effects in Animal Models

The effects of myo-inositol vary with different dosages in animal models. In a study where Wistar-type rats received 2 g/kg of inositol as a solution in distilled water by oral gavage, the highest myo-inositol concentration was observed in the first hour after oral administration in the serum of all tested rats . There was no significant evidence of harm from the dosage during the study .

Metabolic Pathways

Myo-inositol is involved in several metabolic pathways. It constitutes a component of membrane phospholipids and mediates osmoregulation . It is also involved in the synthesis of L-ascorbic acid (L-AsA) and partial cell wall polysaccharides by regulating the content of myo-inositol .

Transport and Distribution

Myo-inositol is transported and distributed within cells and tissues through active transport from the periphery . There are two sodium/myo-inositol transporters (SMIT1, SMIT2) that may be responsible for regulating brain inositol levels .

Subcellular Localization

The subcellular localization of myo-inositol is primarily on the endoplasmic reticulum . This finding supports previous suggestions of an alternative non-vacuolar InsP3-sensitive calcium store in plant cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Myo-inositol can be synthesized through several methods. One common approach involves the hydrolysis of phytate, a naturally occurring compound found in plants. This process typically requires acidic or enzymatic conditions to break down phytate into myo-inositol . Another method involves the use of recombinant Escherichia coli strains that have been metabolically engineered to produce myo-inositol from glucose.

Industrial Production Methods: Industrial production of myo-inositol often involves the extraction from corn kernels. The process includes precipitation and hydrolysis of crude phytate to obtain myo-inositol. This method is widely used due to the abundance of phytate in corn and the relatively simple extraction process .

Chemical Reactions Analysis

Types of Reactions: Myo-inositol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the formation of its derivatives, which have significant biological functions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various inositol phosphates and inositol lipids, which play crucial roles in cellular signaling and metabolism .

Comparison with Similar Compounds

  • Scyllo-inositol
  • Muco-inositol
  • D-chiro-inositol
  • L-chiro-inositol
  • Neo-inositol

Myo-inositol’s unique properties and extensive involvement in various biological processes make it a compound of significant interest in scientific research and industrial applications.

Properties

IUPAC Name

6-aminocyclohexane-1,2,3,4,5-pentol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5.ClH/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h1-6,8-12H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXPBLLUBGYJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1O)O)O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326612
Record name NSC632482
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4933-84-0
Record name NSC275619
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275619
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC632482
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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